N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide
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Overview
Description
N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a dicyclohexyl group attached to an oxoazepane ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be carried out using both catalytic and non-catalytic methods. The catalytic amidation often employs coupling reagents or catalysts to activate the carboxylic acid, facilitating its reaction with amines to form the desired amide bond . Non-catalytic methods may involve direct amidation under specific conditions, such as elevated temperatures or the use of dehydrating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The choice of reagents and conditions is crucial to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide has a wide range of scientific research applications, including but not limited to:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Oxoazepane-1-carboxamide: This compound shares a similar core structure but lacks the dicyclohexyl group, resulting in different chemical and physical properties.
Caprolactam: Another related compound, caprolactam, is a precursor to nylon and has a similar azepane ring structure.
Uniqueness: N,N-Dicyclohexyl-2-oxoazepane-1-carboxamide is unique due to the presence of the dicyclohexyl group, which imparts distinct steric and electronic effects
Properties
CAS No. |
23453-36-3 |
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Molecular Formula |
C19H32N2O2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
N,N-dicyclohexyl-2-oxoazepane-1-carboxamide |
InChI |
InChI=1S/C19H32N2O2/c22-18-14-8-3-9-15-20(18)19(23)21(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h16-17H,1-15H2 |
InChI Key |
ZMWDDVFVHJGLJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)N3CCCCCC3=O |
Origin of Product |
United States |
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